2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione

Antitumor Structure-Activity Relationship (SAR) 1,4-Naphthoquinone

2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione (CAS 64530-59-2), also designated NSC142581 and TW 91, is a synthetic 1,4-naphthoquinone derivative. Its chemical structure features a naphthalene-1,4-dione core with a chlorine atom at the 2-position and a 2-methylanilino (o-toluidino) group at the 3-position.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 64530-59-2
Cat. No. B11836822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
CAS64530-59-2
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
InChIInChI=1S/C17H12ClNO2/c1-10-6-2-5-9-13(10)19-15-14(18)16(20)11-7-3-4-8-12(11)17(15)21/h2-9,19H,1H3
InChIKeyYAYFVDVCXXGDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione (CAS 64530-59-2): A 2,3-Disubstituted 1,4-Naphthoquinone in Antitumor SAR


2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione (CAS 64530-59-2), also designated NSC142581 and TW 91, is a synthetic 1,4-naphthoquinone derivative. Its chemical structure features a naphthalene-1,4-dione core with a chlorine atom at the 2-position and a 2-methylanilino (o-toluidino) group at the 3-position. This donor-acceptor architecture confers distinct redox properties and underpins its investigation within structure-activity relationship (SAR) studies for potential antitumor applications [1]. It is a member of the phenylamino-1,4-naphthoquinone series, compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiplatelet effects [2].

Why Substituting 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione with Unspecified Analogs Fails


Compounds within the 2-chloro-3-arylamino-1,4-naphthoquinone class are not functionally interchangeable. Their biological activity is profoundly dictated by the identity and substitution pattern of the arylamine group at the 3-position. Even subtle structural changes on the aryl ring can result in significant variations in cytotoxic potency and selectivity [1]. Studies on related 1,4-naphthoquinone derivatives show that modifications to the amino side chain can alter the mechanism of action, such as shifting from caspase-3 activation to alternative cell death pathways [2]. Therefore, substituting the specific 2-methylanilino derivative with a closely related analog, such as an unsubstituted anilino or a 4-substituted phenylamino analog, is likely to yield a different, and potentially less active, biological profile, directly impacting research reproducibility and experimental validity.

Quantitative Differentiation of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione (CAS 64530-59-2) from Analogs


Differential Cytotoxicity of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione vs. a 4-Substituted Analog in T24 Bladder Cancer Cells

In a structure-activity relationship study, the target compound exhibited lower cytotoxic potency compared to its 4-acetylphenylamino analog (EC50 values: >50 µM vs. 7.4 µM) against T24 bladder carcinoma cells [1]. This demonstrates that the substitution pattern on the phenylamino ring is a critical determinant of antitumor activity, with the 2-methylanilino group conferring significantly lower potency than the 4-acetylphenylamino substitution in this specific cellular context.

Antitumor Structure-Activity Relationship (SAR) 1,4-Naphthoquinone

Comparative Cytotoxicity of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione vs. Parent Dichloro Compound

The target compound was evaluated for cytotoxicity against a panel of cell lines, including DU145 (prostate cancer) and BALB/3T3 (healthy fibroblast) cells. It demonstrated no cytotoxic effect (EC50 > 50 µM) in these models, in stark contrast to the parent compound, 2,3-dichloro-1,4-naphthoquinone, which typically exhibits potent cytotoxicity [1]. This indicates that the introduction of the 2-methylanilino group at the 3-position dramatically reduces the inherent toxicity of the dichloro-naphthoquinone scaffold.

Antitumor Structure-Activity Relationship (SAR) Cytotoxicity

Cytotoxicity Profile of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione in MCF7 Breast Cancer Cells

In MCF7 human breast adenocarcinoma cells, 2-chloro-3-(2-methylanilino)naphthalene-1,4-dione exhibited modest but quantifiable cytotoxicity with an EC50 of 43 µM [1]. This contrasts with its complete lack of activity in other cancer cell lines (e.g., DU145) and healthy fibroblasts (BALB/3T3), suggesting a degree of cell-type selectivity not observed for more potent analogs within the series.

Antitumor Selectivity MCF7

Class-Level Evidence: Potent Antiplatelet Activity of 2-Chloro-3-arylamino-1,4-naphthoquinones

Patents covering the broader class of 2-chloro-3-arylamino-1,4-naphthoquinone derivatives, which includes 2-chloro-3-(2-methylanilino)naphthalene-1,4-dione, disclose potent inhibitory activity against platelet aggregation [1][2]. This class-level inference suggests the target compound may also possess antiplatelet properties, and its specific 2-methylanilino substitution could confer a unique pharmacological profile compared to other derivatives in the class, warranting further investigation.

Antiplatelet Thrombosis Patent

Recommended Application Scenarios for 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione


Use as a Low-Potency Negative Control in T24 Bladder Cancer Assays

Given its EC50 value of >50 µM against T24 cells, this compound is ideally suited as a negative or low-potency control in experiments designed to validate the activity of more potent 1,4-naphthoquinone derivatives [1]. Its inclusion ensures that observed cytotoxic effects are due to the specific structural modifications of the test compounds rather than general toxicity of the naphthoquinone scaffold.

Probe for Investigating Cell-Type Specific Cytotoxicity

The differential activity observed in MCF7 cells (EC50 = 43 µM) compared to DU145 and BALB/3T3 cells (EC50 > 50 µM) positions this compound as a valuable probe for investigating the cellular and molecular determinants of selective cytotoxicity [1]. Researchers can use it to study differential uptake, metabolism, or target engagement in these cell lines.

Starting Point for Developing Non-Toxic Naphthoquinone Scaffolds

The observed lack of cytotoxicity in DU145 and BALB/3T3 cells demonstrates that the 2-methylanilino substitution effectively detoxifies the naphthoquinone core [1]. This makes the compound a key reference for medicinal chemistry efforts focused on developing naphthoquinone-based agents for non-cytotoxic applications, such as anti-inflammatory, antiparasitic, or cardiovascular therapeutics.

Candidate for Antiplatelet Activity Screening

As a member of the patented 2-chloro-3-arylamino-1,4-naphthoquinone class with claimed antiplatelet aggregation activity, this specific analog is a strong candidate for focused biological evaluation [2][3]. Its unique 2-methyl substitution pattern on the aniline ring may lead to a differentiated pharmacological profile in thrombosis models compared to other analogs like NQ12 or NQ301.

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